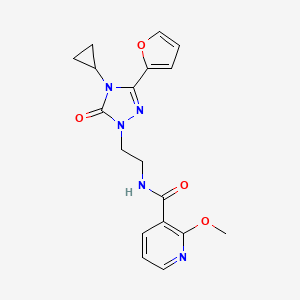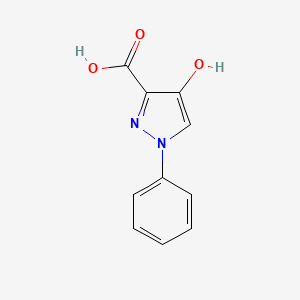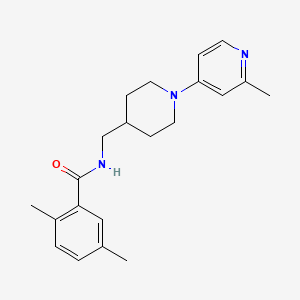
N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 2-(3,4-dichlorobenzyl)thio group and a 4-fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the 3,4-dichlorobenzylthio group, and the 4-fluorobenzamide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the indole ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The 3,4-dichlorobenzylthio group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The dichlorobenzylthio group could also influence its reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Synthesis and Structural Analysis : Compounds with fluorobenzamide groups have been synthesized and characterized, showcasing methods for preparing such compounds with potential bioactive properties. For example, the synthesis and characterization of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with both fluorobenzamide and thiourea functionalities, highlight the structural analysis and potential applications of similar compounds in materials and pharmaceutical research (Saeed et al., 2010).
Mechanical Behavior Tuning : The study on tuning mechanical behavior through the structure of co-crystals, including those with substituted carboxylic acids and amides, presents an approach to modifying the physical properties of materials for specific applications. Such research could provide insights into designing new compounds with tailored mechanical properties (Kakkar et al., 2018).
Biological Applications
Antimicrobial Activities : The antimicrobial potential of fluorobenzamides and related compounds has been explored, with studies indicating that certain derivatives exhibit promising activity against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Anticancer Agents : Research into novel fluorine-containing compounds, including those with benzamide motifs, has shown potential in anticancer activity. The synthesis of new benzothiazole acylhydrazones as anticancer agents exemplifies the ongoing search for effective treatments based on similar structural frameworks (Osmaniye et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2FN2OS/c25-20-10-5-16(13-21(20)26)15-31-23-14-29(22-4-2-1-3-19(22)23)12-11-28-24(30)17-6-8-18(27)9-7-17/h1-10,13-14H,11-12,15H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGMTOLZJFTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(4-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850636.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)
